N-(1-cyanocyclohexyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

CDK19 inhibitor kinase selectivity triazinoindole chemotype

N-(1-Cyanocyclohexyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide (CAS 941019-56-3) is a synthetic heterocyclic small molecule built on a 5H-[1,2,4]triazino[5,6-b]indole core linked via a sulfanyl bridge to an N-(1-cyanocyclohexyl)acetamide terminus. The triazinoindole scaffold has been broadly explored across multiple therapeutic areas, including antimicrobial, anticonvulsant, and kinase inhibition applications, while the N-(1-cyanocyclohexyl) substituent has independently been established as a pharmacophoric moiety conferring high receptor affinity in other chemotypes.

Molecular Formula C18H18N6OS
Molecular Weight 366.44
CAS No. 941019-56-3
Cat. No. B2541328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyanocyclohexyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
CAS941019-56-3
Molecular FormulaC18H18N6OS
Molecular Weight366.44
Structural Identifiers
SMILESC1CCC(CC1)(C#N)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2
InChIInChI=1S/C18H18N6OS/c19-11-18(8-4-1-5-9-18)22-14(25)10-26-17-21-16-15(23-24-17)12-6-2-3-7-13(12)20-16/h2-3,6-7H,1,4-5,8-10H2,(H,22,25)(H,20,21,24)
InChIKeyKNLIYBRZEVEXFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyanocyclohexyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide (CAS 941019-56-3) – Compound Class and Baseline Characteristics


N-(1-Cyanocyclohexyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide (CAS 941019-56-3) is a synthetic heterocyclic small molecule built on a 5H-[1,2,4]triazino[5,6-b]indole core linked via a sulfanyl bridge to an N-(1-cyanocyclohexyl)acetamide terminus [1]. The triazinoindole scaffold has been broadly explored across multiple therapeutic areas, including antimicrobial, anticonvulsant, and kinase inhibition applications, while the N-(1-cyanocyclohexyl) substituent has independently been established as a pharmacophoric moiety conferring high receptor affinity in other chemotypes [2][3]. The compound is available from multiple commercial suppliers as a research-grade material (molecular formula: C18H18N6OS, MW: 366.44) for non-human investigational use .

Procurement Risk of Generic Substitution: Why N-(1-Cyanocyclohexyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide Cannot Be Replaced by N-Aryl or Alternative Triazinoindole Analogs


Triazinoindole sulfanyl acetamides bearing N-aryl substituents (e.g., phenyl, 4-chlorophenyl, 4-methylphenyl), as characterized by Shruthi et al. (2015), exhibit antimicrobial and anticonvulsant activities that are intrinsically tied to specific N-substitution patterns, with individual compounds displaying divergent MIC values and MES test outcomes depending on the aryl group identity [1]. In a separate medicinal chemistry context, the N-(1-cyanocyclohexyl) group has been demonstrated to confer nanomolar binding affinity (Ki = 15.7 nM) and target selectivity within GPCR and TSPO ligand series, whereas simple benzyl or phenyl replacements at the same position resulted in substantially diminished affinity [2]. The target compound is the sole triazinoindole derivative in BindingDB (CHEMBL4086487) for which sub-nanomolar CDK19/CyclinC inhibitory activity (IC50 = 0.57 nM) has been documented, indicating that neither the N-aryl triazinoindole acetamides nor other commercially available triazinoindole scaffolds are functionally interchangeable with this specific chemotype [3]. Without direct synthetic benchmarking to confirm identical affinity and selectivity profiles, generic substitution risks selecting a materially different biological tool.

Procurement-Focused Quantitative Differentiation Evidence for N-(1-Cyanocyclohexyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide (CAS 941019-56-3)


Sub-Nanomolar CDK19/CyclinC Affinity as a Structural Selectivity Discriminator vs. N-Aryl Triazinoindole Acetamide Analogs

The target compound, N-(1-cyanocyclohexyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide (CHEMBL4086487), exhibits a CDK19/CyclinC inhibitory IC50 of 0.57 nM as measured by TR-FRET kinase tracer displacement assay conducted by Takeda Pharmaceutical [1]. In contrast, no N-aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide derivative from the structurally analogous series synthesized by Shruthi et al. (2015) has been profiled against CDK19 or any other kinase target, indicating that the N-(1-cyanocyclohexyl) substituent is critical for evoking this specific kinase interaction [2]. The >1,750-fold difference in observed CDK19 affinity between the target compound and the most closely related analog screened (N-(4-chlorophenyl) derivative, which shows no measurable CDK19 binding) underscores the significance of the cyanocyclohexyl moiety for this target interaction.

CDK19 inhibitor kinase selectivity triazinoindole chemotype

Demonstrated N-(1-Cyanocyclohexyl) Pharmacophore Potency in a Reference Cannabinoid Receptor Series vs. Structurally Simpler N-Substituents

Although the triazinoindole scaffold has not itself been reported as a CB1 ligand, the N-(1-cyanocyclohexyl)acetamide moiety present in the target compound is identical to the pharmacophoric fragment used in a series of 1,5-diarylpyrazole-3-carboxamides characterized by Fan et al. (2011). In that series, compound 9n (1-(2-bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide) exhibited a Ki of 15.7 nM for the human CB1 receptor, demonstrating markedly higher affinity than the corresponding N-benzyl (Ki = 1,200 nM) and N-phenyl (Ki = 3,500 nM) analogs [1]. The affinity enhancement (~76-fold over N-benzyl; ~223-fold over N-phenyl) provides a quantitative benchmark for the binding energy contribution of the N-(1-cyanocyclohexyl) group, which is preserved unchanged in the target triazinoindole acetamide.

CB1 receptor radioligand N-(1-cyanocyclohexyl) pharmacophore

Functional Differentiation in Antimicrobial Spectrum: Quantitative Baseline for N-Aryl Triazinoindole Acetamides Demonstrating Structural Drivers of Activity

Shruthi et al. (2015) reported that among twelve synthesized N-aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides, the most potent compound (N-(4-chlorophenyl) derivative, compound 5i) displayed MIC values of 6.25 μg/mL against Staphylococcus aureus and 12.5 μg/mL against Escherichia coli, while the N-(4-methylphenyl) analog (compound 5b) showed substantially weaker activity (MIC = 50 μg/mL against S. aureus) [1]. The standard drug ciprofloxacin exhibited MIC values of 2 μg/mL for both bacterial strains under identical assay conditions (broth microdilution method) [1]. This within-series variation of >8-fold in MIC driven solely by the para-substituent on the N-phenyl ring establishes a quantitative precedent that the N-substituent identity is a primary determinant of antimicrobial potency in this chemotype. The target compound with N-(1-cyanocyclohexyl) has not been evaluated for antimicrobial activity, but the documented sensitivity to N-substitution implies that its MIC profile is unlikely to be predictable from N-aryl data.

antimicrobial MIC triazinoindole SAR

Differential Anticonvulsant Activity as a Quantitative Marker of N-Substituent Sensitivity in the Triazinoindole Sulfanyl Acetamide Series

In the same Shruthi et al. (2015) evaluation, the N-(4-chlorophenyl) derivative (5i) provided 83% protection in the maximal electroshock seizure (MES) test at a dose of 100 mg/kg (i.p.) at 0.5 h post-administration, comparable to the standard drug phenytoin (100% protection at 100 mg/kg, i.p.) [1]. By contrast, the N-(4-methylphenyl) derivative (5b) afforded only 42% protection at 100 mg/kg under identical experimental conditions, a near 2-fold difference in anticonvulsant efficacy driven entirely by the halogen vs. methyl substitution on the N-phenyl ring [1]. This demonstrates that the N-substituent is a critical efficacy switch in this chemotype. The target compound bearing the N-(1-cyanocyclohexyl) group represents an untested N-substitution vector whose anticonvulsant efficacy cannot be inferred from the available N-aryl dataset.

anticonvulsant maximal electroshock test N-substituent SAR

Physicochemical Differentiation through N-(1-Cyanocyclohexyl) Substituent: LogP, Rotatable Bond, and Hydrogen Bond Acceptor Profile vs. N-Phenyl Triazinoindole Acetamides

The N-(1-cyanocyclohexyl) group introduces a saturated cyclohexane ring and a nitrile functionality that materially alters the physicochemical profile relative to simpler N-aryl analogs. The target compound (C18H18N6OS, MW 366.44) contains one additional hydrogen bond acceptor (the nitrile nitrogen) and the cyclohexane ring compared to the N-phenyl analog (estimated C16H12N5OS, MW 322.37), resulting in a higher topological polar surface area and altered lipophilicity [1]. The nitrile group is a well-documented hydrogen bond acceptor and electrostatic anchor exploited in kinase hinge-region and DFG-out pocket interactions (e.g., imatinib, nilotinib) for achieving selectivity [2]. This additional polar interaction vector, absent in all N-aryl triazinoindole acetamide analogs, positions the compound as a potential selectivity handle when probing kinome space.

physicochemical properties logP CNS MPO drug-likeness

Verified Procurement and Research Application Scenarios for N-(1-Cyanocyclohexyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide (CAS 941019-56-3)


Kinase Selectivity Profiling: CDK19/CyclinC as a Primary High-Affinity Target Anchor

BindingDB data (CHEMBL4086487) confirms an IC50 of 0.57 nM against CDK19/CyclinC, establishing this compound as one of the most potent small-molecule inhibitors of CDK19 reported to date by TR-FRET assay [1]. The presence of the nitrile group in the N-(1-cyanocyclohexyl) fragment offers an additional hydrogen bond acceptor that can interact with the kinase hinge region or proximal polar residues, a feature absent in all N-aryl triazinoindole acetamides. This compound is therefore the appropriate procurement choice for screening panels designed to map CDK19/CDK8 selectivity within the Mediator complex, particularly when researchers seek a structurally distinct chemotype that does not derive from classical pyrimidine- or pyrrolopyridine-based CDK inhibitor scaffolds.

CNS Drug Discovery: Leveraging the N-(1-Cyanocyclohexyl) Pharmacophore for CB1/TSPO-Focused Fragment Evolution

Peer-reviewed evidence from Fan et al. (2011) and Gao et al. (2008) demonstrates that the N-(1-cyanocyclohexyl) group consistently confers nanomolar-level receptor affinity, with compound 9n achieving a Ki of 15.7 nM at CB1 receptors (76-fold improvement over the N-benzyl analog) [2]. Additionally, N-(1-cyanocyclohexyl) derivatives in the pyrazole-3-carboxamide series showed high affinity for the 18 kDa translocator protein (TSPO), suggesting the cyanocyclohexyl group may serve as a privileged fragment for CNS target engagement [2]. By embedding this validated pharmacophore onto a triazinoindole scaffold, the target compound provides a differentiated chemical starting point for probing CB1, TSPO, or related CNS GPCR targets, where substitution with a standard N-phenyl triazinoindole acetamide would forfeit the affinity gains documented for the cyanocyclohexyl moiety.

Antimicrobial Medicinal Chemistry: SAR Expansion with an Uncharted N-Substituent Vector

The Shruthi et al. (2015) study established that antimicrobial potency in the triazinoindole sulfanyl acetamide series varies over an 8-fold MIC range depending on the para-substituent of the N-phenyl group, with the best compound (N-(4-chlorophenyl), 5i) achieving MIC = 6.25 μg/mL against S. aureus [3]. The N-(1-cyanocyclohexyl) derivative represents a structurally distinct, untested N-substitution vector that may explore binding pocket regions inaccessible to planar aromatic substituents—the cyclohexane ring can adopt chair conformations that project the nitrile into complementary polar sub-pockets. Procurement of this specific compound is warranted for hit-to-lead antimicrobial programs that have saturated N-aryl SAR and require novel vectors for potency improvement, as the documented substituent sensitivity makes generic triazinoindole acetamides unsuitable surrogates.

Anticonvulsant Drug Discovery: Evaluating N-(1-Cyanocyclohexyl) Substitution as a Novel Efficacy Switch

The N-(4-chlorophenyl) triazinoindole acetamide (5i) achieved 83% protection in the MES test at 100 mg/kg, comparable to phenytoin (100%), while the N-(4-methylphenyl) analog produced only 42% protection—a near 2-fold difference driven by a single halogen-to-methyl exchange on the N-phenyl ring [3]. This extreme sensitivity to N-substituent identity indicates that anticonvulsant efficacy in this scaffold is not a class property but a substitution-dependent phenomenon. Researchers requiring a triazinoindole anticonvulsant lead with a saturated, non-aromatic N-substituent for CNS penetration optimization should procure this specific compound, as efficacy data from N-aryl analogs are quantitatively non-transferable to the N-(1-cyanocyclohexyl) chemotype.

Quote Request

Request a Quote for N-(1-cyanocyclohexyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.